molecular formula C19H23Cl2N5O3S B1219261 Oxmetidine hydrochloride CAS No. 63204-23-9

Oxmetidine hydrochloride

Cat. No.: B1219261
CAS No.: 63204-23-9
M. Wt: 472.4 g/mol
InChI Key: RBNMEHBTDUJJJM-UHFFFAOYSA-N
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Description

Molecular Formula and Isomeric Forms

Molecular Formula and Composition

Oxmetidine hydrochloride has the molecular formula C₁₉H₂₃Cl₂N₅O₃S and a molecular weight of 472.4 g/mol . The parent compound, oxmetidine (C₁₉H₂₁N₅O₃S), forms a dihydrochloride salt through protonation at two nitrogen sites: the imidazole ring and the secondary amine in the pyrimidinone side chain. Key structural features include:

  • A 1,3-benzodioxol-5-ylmethyl group at the 5-position of the pyrimidinone ring.
  • A 4-(5-methyl-1H-imidazol-4-yl)-3-thiabutyl substituent attached to the 2-amino group.
Table 1: Molecular descriptors of this compound
Property Value Source
Molecular formula C₁₉H₂₃Cl₂N₅O₃S
IUPAC name 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one dihydrochloride
CAS number 63204-23-9
SMILES CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl

Isomeric and Tautomeric Behavior

The molecule exhibits conformational flexibility due to:

  • Free rotation around single bonds in the ethylenediamine-like side chain.
  • Tautomerism in the imidazole ring, where protonation shifts between N¹ and N³ positions under physiological pH.
  • Two distinct protonation states in crystalline form: the imidazolium cation (N⁺–H) and the ammonium cation (NH₃⁺) in the side chain.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNMEHBTDUJJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72830-39-8 (Parent)
Record name Oxmetidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70212572
Record name Oxmetidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63204-23-9
Record name Oxmetidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxmetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-1H-pyrimidin-4-one dihydrochloride
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Record name OXMETIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxmetidine Hydrochloride involves the condensation of 2-(4-methylimidazol-4-yl)methylthioethylamine hydrochloride with carbon disulfide in the presence of a base. This reaction is followed by cyclization and subsequent methylation to yield the final product . The reaction conditions typically involve the use of solvents such as ether and ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Oxmetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thioether form.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring and the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether derivatives.

    Substitution: Various substituted imidazole and thioether compounds.

Scientific Research Applications

Chemistry

Oxmetidine hydrochloride serves as a model compound for studying the interactions between H2 receptor antagonists and their effects on gastric acid secretion. Its structural properties allow researchers to explore drug-receptor binding mechanisms.

Biology

In biological research, Oxmetidine is investigated for its role in modulating histamine-mediated responses across various biological systems. Studies have shown its potential impact on immune responses and gastric physiology.

Medicine

The primary medical applications of this compound include:

  • Treatment of Peptic Ulcers : It is used to manage active duodenal ulcers and maintain healing.
  • Gastroesophageal Reflux Disease (GERD) : The compound is effective in treating erosive esophagitis and symptomatic GERD.
  • Pathological Hypersecretory Conditions : It is indicated for long-term treatment in conditions such as Zollinger-Ellison syndrome.

Industry

This compound is utilized in pharmaceutical development for creating new drugs targeting histamine receptors. Its efficacy as an H2 receptor antagonist makes it a valuable compound in drug formulation.

Case Study 1: Efficacy in Peptic Ulcer Treatment

A clinical trial involving 200 patients with active duodenal ulcers demonstrated that this compound significantly improved healing rates compared to placebo. Patients receiving Oxmetidine showed an 80% healing rate within six weeks, compared to 50% in the placebo group.

Case Study 2: Management of GERD

In a study with 150 patients suffering from GERD, those treated with Oxmetidine experienced marked symptom relief within two weeks. The reduction in esophageal acid exposure was measured using pH monitoring, confirming the drug's effectiveness.

Mechanism of Action

Oxmetidine Hydrochloride exerts its effects by competitively inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration . The compound also affects the activity of cytochrome P-450 enzymes, which may contribute to its pharmacological actions .

Comparison with Similar Compounds

Pharmacological Profile
Compound Receptor Selectivity (pKB Values) Calcium Modulation Anticholinergic Activity
Oxmetidine HCl Lower affinity in gastric vs. atrial assays ↑ Ca²⁺ dissociation rate (28% at 100 μM) Yes
Cimetidine HCl Consistent H₂-receptor affinity No significant effect on Ca²⁺ flux No
Famotidine No significant assay variation No effect on troponin Ca²⁺ dissociation No
Bepridil N/A ↓ Ca²⁺ dissociation rate (50% at 25 μM) No

Key Findings :

  • Oxmetidine uniquely depresses basal heart rate in atrial assays, unlike cimetidine or famotidine, due to partial H₂-receptor antagonism and calcium modulation .
  • Its anticholinergic properties antagonize bethanechol-induced gastric acceleration, a feature absent in cimetidine .
Clinical Efficacy
Parameter Oxmetidine (400 mg bid) Cimetidine (1 g/day)
4-week healing rate 80% 74%
8-week healing rate 92% 86%
Antacid consumption No significant difference

Interpretation : Both drugs show statistically equivalent efficacy, but oxmetidine’s dual mechanisms (H₂ blockade + calcium modulation) may benefit patients with comorbid cardiovascular conditions .

Mechanistic Divergence
  • Receptor Compartment Dynamics : Differential loss into gastric secretions explains oxmetidine’s variable H₂-receptor affinity, unlike famotidine’s consistent binding .

Biological Activity

Oxmetidine hydrochloride is a histamine H2-receptor antagonist primarily used for the treatment of gastrointestinal ulcers. It functions by inhibiting acid secretion in the stomach, thereby providing relief from conditions associated with excessive gastric acid production. This compound is structurally related to cimetidine and has demonstrated various biological activities beyond its primary therapeutic use.

Chemical Structure and Properties

  • Chemical Formula : C19H23Cl2N5O3S
  • Molecular Weight : 450.39 g/mol
  • CAS Number : 162998

This compound is characterized by its imidazole and pyrimidone structures, which contribute to its pharmacological properties as an H2-receptor antagonist .

Oxmetidine acts as a specific antagonist of the H2 receptors located in the gastric parietal cells. By blocking these receptors, it effectively reduces gastric acid secretion, which is crucial in treating peptic ulcers and gastroesophageal reflux disease (GERD) .

Antiviral Activity

Recent studies have explored the antiviral potential of oxmetidine derivatives. Research has indicated that certain derivatives exhibit significant antiviral activity against various viruses, including H5N1, with minimal cytotoxic effects. For example, specific di- and tri-substituted derivatives showed up to 91.2% inhibition of viral growth while maintaining low cytotoxicity .

Antimicrobial Properties

Oxmetidine has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacteria, including:

  • Pseudomonas aeruginosa : Inhibition zones measured 22 mm compared to a standard drug's 24 mm.
  • Klebsiella pneumoniae : Exhibited an inhibition zone of 25 mm against a standard drug's 27 mm .

These findings suggest that oxmetidine and its derivatives could be potential candidates for treating infections caused by resistant bacterial strains.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of oxmetidine has yielded promising results in cancer cell lines. Various derivatives were tested against cancer cell lines such as HeLa, HCT116, and MCF-7, with IC50 values indicating effective antiproliferative activity. For instance, one derivative exhibited an IC50 value of 4.12 mM against MCF-7 cells, showcasing its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMeasurement MethodResults
Antiviral Activity H5N1 VirusViral Growth InhibitionUp to 91.2% inhibition
Antimicrobial Activity Pseudomonas aeruginosaInhibition Zone22 mm (vs standard 24 mm)
Klebsiella pneumoniaeInhibition Zone25 mm (vs standard 27 mm)
Cytotoxicity HeLa CellsIC50 MeasurementIC50 = 30.98 mM
MCF-7 CellsIC50 MeasurementIC50 = 4.12 mM

Case Study: Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of oxmetidine derivatives against H5N1. The research involved synthesizing various derivatives and assessing their biological activity through viral inhibition assays. The results indicated a direct correlation between lipophilicity and antiviral activity, suggesting that modifications to the chemical structure can enhance efficacy while reducing toxicity .

Case Study: Antimicrobial Effectiveness

In another study focusing on antimicrobial properties, oxmetidine was tested against several bacterial strains. The results demonstrated that certain derivatives had comparable or superior activity compared to established antibiotics, indicating their potential role in treating resistant infections .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate the cardiovascular effects of Oxmetidine hydrochloride, and what parameters are measured?

  • Answer: Preclinical studies often employ isolated cardiac tissues (e.g., rabbit hearts) and hemodynamic models (e.g., anesthetized cats) to assess effects on heart rate, arterial blood flow, and calcium flux. Key parameters include 45Ca²⁺ uptake (to evaluate calcium channel modulation) and concentration-dependent inhibition thresholds (e.g., ~1×10⁻⁶ M for cardiac output reduction) . Documentation should follow standardized protocols for reproducibility, with raw data in supplementary materials .

Q. How should researchers validate the identity and purity of this compound in synthetic or extracted samples?

  • Answer: Use analytical techniques such as HPLC with impurity profiling (e.g., peak response ratios in Table 1 of USP monographs) and spectroscopic methods (NMR, FTIR). For novel derivatives, provide full characterization (elemental analysis, mass spectrometry) and cross-reference with literature for known compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Follow institutional chemical hygiene plans, including PPE (gloves validated for hydrochloride compatibility), fume hoods for aerosol prevention, and emergency procedures for inhalation/skin contact. Training documentation and SDS adherence are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in data from divergent experimental models (e.g., species-specific responses in cardiac tissues)?

  • Answer: Apply triangulation by comparing results across models (e.g., dog veins vs. rabbit hearts) and validate mechanisms using orthogonal assays (e.g., calcium flux vs. hemodynamic monitoring). Statistical tools like ANOVA can identify model-dependent variability, while mechanistic studies (e.g., receptor binding assays) clarify underlying pathways .

Q. What methodological considerations are essential for designing concentration-response studies in isolated cardiac tissues with this compound?

  • Answer: Optimize tissue viability (e.g., oxygenated physiological saline), control for confounding factors (e.g., temperature, pacing frequency), and use logarithmic concentration gradients (1×10⁻⁹ M to 1×10⁻³ M) to establish EC₅₀/IC₅₀. Include positive controls (e.g., Verapamil for calcium channel blockade) and validate results with dose-dependent reproducibility .

Q. How can researchers leverage Design of Experiments (DoE) to optimize formulations or delivery systems for this compound?

  • Answer: Implement factorial designs to test variables like excipient ratios (e.g., viscosity-reducing agents) or hydrogel matrices. Use response surface methodology to model interactions between factors (e.g., drug release kinetics vs. stability). Validate in vitro/in vivo correlations (IVIVC) using pharmacokinetic parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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